molecular formula C6H11N3OS B8487382 2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methyl-propan-1-ol

2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methyl-propan-1-ol

Cat. No.: B8487382
M. Wt: 173.24 g/mol
InChI Key: QNQMRWRWHDEEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)-2-methyl-propan-1-ol is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C6H11N3OS/c1-6(2,3-10)4-8-9-5(7)11-4/h10H,3H2,1-2H3,(H2,7,9)

InChI Key

QNQMRWRWHDEEQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NN=C(S1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-(2-benzyloxy-1,1-dimethyl-ethyl)-1,3,4-thiadiazol-2-ylamine (15.0 g, 57.0 mmol) in DCM (100 mL), boron tribromide (1N in DCM, 15.0 mL, 162.0 mmol) is added slowly at 0° C. The reaction mixture is warmed up to room temperature and stirred for 3 h. After cooling the reaction mixture to 0° C., ice water is added. The two phases are separated and the pH of the water phase is adjusted to ˜13 with NaOH and extracted with n-BuOH. The organic layer is washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to afford 10.0 g of 2-(5-amino-1,3,4-thiadiazol-2-yl)-2-methyl-propan-1-ol as a brown solid; m/z 174 [M+H].
Quantity
15 g
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15 mL
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100 mL
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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